molecular formula C9H7ClN2O B1428665 2-Chloro-6-methoxyquinazoline CAS No. 850424-11-2

2-Chloro-6-methoxyquinazoline

Cat. No.: B1428665
CAS No.: 850424-11-2
M. Wt: 194.62 g/mol
InChI Key: NKHDIWOWDNCSLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxyquinazoline typically involves the reaction of 2-chloroquinazoline with methoxy-substituted reagents under controlled conditions. One common method includes the use of methanol as a solvent and a base such as sodium methoxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2-Chloro-6-methoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: Studied for its inhibitory effects on specific protein kinases.

    Medicine: Investigated for its potential in treating cancers, particularly those involving the BRAFV600E mutation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The primary mechanism of action of 2-Chloro-6-methoxyquinazoline involves the inhibition of the B-Raf protein kinase. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell division and survival. By targeting the BRAFV600E mutant form, the compound can selectively inhibit the growth of cancer cells with this mutation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methoxyquinazoline is unique due to its specific inhibitory action on the BRAFV600E mutant form of B-Raf kinase, making it a valuable compound in targeted cancer therapy. Its methoxy group also contributes to its distinct chemical properties and reactivity compared to other quinazoline derivatives .

Properties

IUPAC Name

2-chloro-6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHDIWOWDNCSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731367
Record name 2-Chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850424-11-2
Record name 2-Chloro-6-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850424-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-methoxyquinazolin-2-ol (1eq) and phosphorus oxychloride (2-10eq) was refluxed for 2 hours. The reaction mixture was concentrated and neutralized with sodium carbonate, which was then filtered off. The concentrate was partitioned between ethyl acetate and water. The organic layer was then washed with brine dried and concentrated. The crude was subjected to column chromatography (10% Acetone in hexane) to afford 2-chloro-6-methoxyquinazoline as a beige color solid in 90% yield.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloro-6-methoxyquinazoline (400 mg, 1.75 mmol) in CH2Cl2 (10 mL) was added brine (10 mL) containing 9% NH3.H2O. Then zinc powder (336 mg, 5.25 mmol) was added and the mixture was refluxed for 2 hours. The mixture was diluted with CH2Cl2 (50 mL) and filtered off, the filtrate was neutralized by 2M HCl to pH 7. The aqueous layer extracted with CH2Cl2 (20 mL×2), the combined organic layer washed with brine (30 mL), dried over Na2SO4, filtered and concentrated to give the crude product, which was purified by silica gel column (PE/EtOAc=5/1) to give Intermediate 8 (232 mg, yield 68%). 1H NMR (CDCl3 300 MHz): δ 9.20 (s, 1H), 7.90 (d, J=9.3 Hz, 1H), 7.40 (dd, J=9.3, 2.7 Hz, 1H), 7.15 (d, J=3.0 Hz, 1H), 3.95 (s, 3H).
Quantity
400 mg
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reactant
Reaction Step One
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10 mL
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solvent
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Name
brine
Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
336 mg
Type
catalyst
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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